5-(3-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
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Properties
IUPAC Name |
5-(3-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-28-13-6-3-11(4-7-13)19-23-18-14(21(26)27)10-15(22-20(18)24-19)12-5-8-17(29-2)16(25)9-12/h3-10,25H,1-2H3,(H,26,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYPRIGXPFIRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC(=C(C=C4)OC)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a derivative of imidazo[4,5-b]pyridine, which has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a complex arrangement that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various imidazo[4,5-b]pyridine derivatives. The compound has shown promising results against several cancer cell lines.
In Vitro Studies
-
Cell Viability Assays : The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:
- MCF-7: IC50 = 22.54 µM
- A549: IC50 = 5.08 µM
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation. For instance, a notable increase in caspase-3 levels was observed, indicating enhanced apoptotic activity.
Study 1: Antitumor Activity in Mice
A study conducted on mice models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was measured at approximately 70% over a treatment period of four weeks.
Study 2: Molecular Docking Studies
Molecular docking studies indicated strong binding affinity between the compound and various targets involved in cancer progression, including VEGFR-2 and CDK9. The binding energy calculations suggested that the compound could effectively inhibit these targets, further validating its potential as an anticancer agent.
Comparative Analysis with Other Compounds
The following table summarizes the IC50 values of the compound compared to other known anticancer agents:
| Compound Name | Target Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 22.54 |
| Doxorubicin | MCF-7 | 0.63 |
| Erlotinib | A549 | 5.97 |
| C646 | MCF-7 | 0.16 |
This table illustrates that while the compound shows promising activity, it is less potent than established chemotherapeutics like doxorubicin.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis typically involves cyclization of a 2-aminopyridine precursor with substituted aldehydes under acidic/basic conditions, followed by functionalization of the carboxylic acid group. Critical parameters include:
- Solvent selection (e.g., ethanol or DMF for solubility and reactivity) .
- Temperature control to avoid side reactions during cyclization .
- Protection/deprotection strategies for hydroxyl and methoxy groups to prevent unwanted oxidation . Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?
- X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) to resolve the fused imidazo-pyridine core and substituent orientations .
- NMR : - and -NMR with DEPT-135 can confirm proton environments and carbon types, particularly for distinguishing aromatic methoxy groups .
- FT-IR : Validate carboxylic acid (-COOH) and hydroxyl (-OH) functional groups via characteristic stretching bands (~2500-3300 cm) .
Q. How can initial biological activity screening be designed for this compound?
Prioritize assays based on structural analogs (e.g., antihypertensive or kinase inhibitor activity):
- In vitro enzyme inhibition : Test against angiotensin-converting enzyme (ACE) or tyrosine kinases using fluorogenic substrates .
- Cellular assays : Measure cytotoxicity (MTT assay) and dose-response curves in relevant cell lines (e.g., cancer or vascular smooth muscle cells) . Include positive controls (e.g., captopril for ACE inhibition) and validate results across triplicate experiments .
Q. What strategies address solubility challenges in aqueous biological assays?
- pH adjustment : Use buffered solutions (pH 7.4) to ionize the carboxylic acid group, enhancing solubility .
- Co-solvents : Employ DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .
- Prodrug derivatization : Esterify the -COOH group to improve membrane permeability, with hydrolysis in vivo .
Q. How is purity assessed after synthesis, and what thresholds are acceptable?
- HPLC : Use a C18 column with UV detection (λ = 254 nm); ≥95% purity is standard for early-stage research .
- Mass spectrometry : Confirm molecular ion ([M+H]) and rule out byproducts via high-resolution MS .
- Elemental analysis : Validate %C, %H, and %N within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methoxy group positioning : Compare bioactivity of 3-hydroxy-4-methoxy vs. 4-hydroxy-3-methoxy analogs to assess steric/electronic effects .
- Carboxylic acid replacement : Substitute with esters, amides, or sulfonamides to modulate logP and target engagement .
- Core scaffold variation : Replace imidazo[4,5-b]pyridine with triazolo[4,5-d]pyrimidine to evaluate binding affinity changes .
Q. How to resolve contradictions in bioactivity data across different assay models?
- Mechanistic deconvolution : Use RNA-seq or proteomics to identify off-target effects in cell-based vs. enzyme assays .
- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability to clarify discrepancies between in vitro and in vivo results .
- Positive control normalization : Ensure assay-specific controls (e.g., staurosporine for kinase inhibition) account for model variability .
Q. What advanced techniques characterize electronic properties of the fused aromatic system?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO/LUMO distributions and redox potentials .
- UV-Vis spectroscopy : Correlate λ shifts with substituent electron-donating/withdrawing effects .
- Cyclic voltammetry : Measure oxidation potentials to assess stability under physiological conditions .
Q. How can computational modeling predict metabolite formation?
- CYP450 docking simulations : Use AutoDock Vina to identify likely oxidation sites (e.g., methoxy demethylation) .
- In silico tools : ADMET Predictor™ or SwissADME to forecast Phase I/II metabolites and prioritize LC-MS/MS validation .
- Isotope labeling : Synthesize -labeled analogs to track metabolic pathways in hepatocyte incubations .
Q. What experimental designs mitigate batch-to-batch variability in preclinical studies?
- Split-plot designs : Assign synthesis batches to main plots and biological replicates to subplots for robust statistical analysis .
- Stability testing : Monitor compound integrity under storage conditions (e.g., -80°C vs. lyophilized) via accelerated degradation studies .
- DoE (Design of Experiments) : Apply factorial designs to optimize reaction conditions and minimize impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
